REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[C:5]([OH:16])(=O)/[CH:6]=[CH:7]/[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[C:5]([Cl:3])(=[O:16])[CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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3.4 g
|
Type
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reactant
|
Smiles
|
C(\C=C\CCCCCCC)(=O)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
by refluxing on a hot water bath for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
An excessive thionyl chloride was evaporated in vacuo
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Name
|
|
Type
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product
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Smiles
|
C(C=CCCCCCCC)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |